molecular formula C26H23N5O2S B2401792 N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 866349-12-4

N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2401792
M. Wt: 469.56
InChI Key: TYTCOPQPDHNEBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Typically, such syntheses might involve reactions like nucleophilic substitutions, condensations, or cycloadditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (triazolo and quinazolin) and aromatic rings (phenyl). These rings would likely contribute to the stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, while the amide group could participate in hydrolysis reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis of Novel Compounds

A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which share a structural motif with the compound , were designed as conformationally restricted analogues. These compounds were tested for their tubulin polymerization and growth inhibitory activities. Specifically, derivatives such as the 3-hydroxy-4-methoxy variants showed potent inhibition of tubulin assembly, with significant anticancer activity across a range of cancer cell lines. This highlights their potential as vascular disrupting agents and tubulin polymerization inhibitors (Driowya et al., 2016).

Anticancer and Antioxidant Activities

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, bearing various functional moieties. These compounds were evaluated for their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity significantly higher than ascorbic acid, and certain compounds showed selective cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Antihistaminic Agents

Compounds with a triazoloquinazolinone core, similar to the one , were synthesized and evaluated for their in vivo H1-antihistaminic activity. The compounds significantly protected animals from histamine-induced bronchospasm, with some derivatives emerging as more potent than standard antihistaminic drugs. This suggests their utility as prototypes for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-3-22(25(32)27-18-12-9-13-19(16-18)33-2)34-26-28-21-15-8-7-14-20(21)24-29-23(30-31(24)26)17-10-5-4-6-11-17/h4-16,22H,3H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTCOPQPDHNEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide

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